CCR5 Antagonist Pharmacology: Explicit Literature Disclosure for (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine
The (R)-enantiomer has been explicitly disclosed in the peer-reviewed pharmacological literature as a CCR5 receptor antagonist with demonstrated utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This disclosure establishes a defined pharmacological anchor for the compound. By contrast, the racemic mixture (CAS 1270471-12-9) and the (S)-enantiomer (CAS 1213168-39-8) have no equivalent published disclosure of CCR5 antagonist activity, meaning their pharmacological profiles at this receptor remain uncharacterized .
| Evidence Dimension | Published pharmacological disclosure as CCR5 antagonist |
|---|---|
| Target Compound Data | Explicitly disclosed as CCR5 antagonist with potential for treating HIV, asthma, rheumatoid arthritis, autoimmune diseases, and COPD (peer-reviewed literature, 2012) |
| Comparator Or Baseline | Racemate (CAS 1270471-12-9): No published CCR5 antagonist disclosure found. (S)-enantiomer (CAS 1213168-39-8): No published CCR5 antagonist disclosure found. |
| Quantified Difference | Qualitative: presence vs. absence of explicit CCR5 antagonist pharmacological annotation in the literature |
| Conditions | Literature-based pharmacological annotation; primary screening context |
Why This Matters
For researchers initiating CCR5-targeted screening campaigns, the (R)-enantiomer is the only stereoisomer in this chemical series with a published pharmacological rationale, reducing the risk of pursuing an inactive or uncharacterized isomer.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). Semantic Scholar. View Source
